![molecular formula C17H10BrN3O4S B2475760 6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 942003-68-1](/img/structure/B2475760.png)

6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

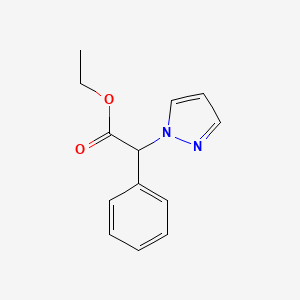

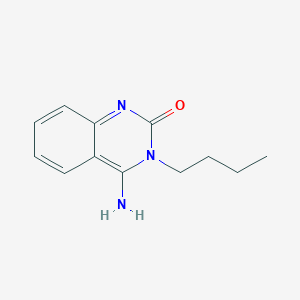

This compound is a derivative of thiazolopyrimidine . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . The compound has been synthesized via reactions of various thioamides with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiazolo .

Synthesis Analysis

The synthesis of this compound involves reactions of thioamides and alkali metal salts of dithiocarbamates with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiazolo . A series of thiuronium salts have been synthesized via these reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazolopyrimidine moiety . This moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones .科学的研究の応用

1. Antimicrobial Activity

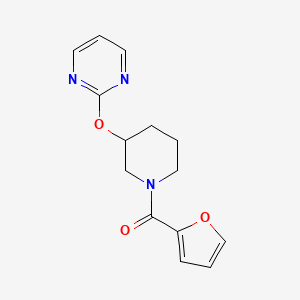

Compounds related to 6-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide have shown promising antimicrobial properties. For instance, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, synthesized from related compounds, exhibited notable antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Gein et al., 2015).

2. Antiproliferative Properties

The derivative of this compound, particularly coumarin derivatives with pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, and thiazole moieties, were synthesized and evaluated for their antitumor activity. Some of these compounds, specifically pyrazolo[1,5-a]pyrimidine 7c, thiazole 23g, and 1,3,4-thiadiazole 18a, demonstrated significant antitumor activity against liver carcinoma (HEPG2-1), indicating their potential as antiproliferative agents in cancer research (Gomha et al., 2015).

3. Structural Studies and Conformational Insights

Structural modifications in thiazolo[3, 2-a]pyrimidines, a core structure related to this compound, lead to changes in supramolecular aggregation, significantly affecting their conformational features. Studies on these modifications provide crucial insights into the molecular interactions and packing features of these compounds, which are vital for understanding their chemical behavior and potential applications (Nagarajaiah & Begum, 2014).

将来の方向性

Thiazolopyrimidines, including this compound, are promising scaffolds for the design of new medicines, including anticancer drugs . Their huge synthetic potential and the ability to readily modify the thiazolopyrimidine moiety by the introduction of new binding sites make them an interesting area for future research .

作用機序

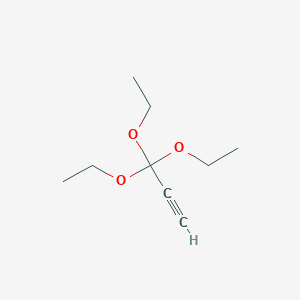

Target of Action

The primary targets of the compound are currently unknown. The compound is a structural analog of biogenic purine bases and can be considered as potential purine antagonists . This suggests that it may interact with enzymes or receptors that recognize purine bases.

Mode of Action

The compound’s mode of action involves oxidation of the hydrazine moiety and sequential bromination of the benzene and thiadiazolopyrimidine nuclei . This results in the formation of 2-(4-bromophenylazo)-7-methyl-5-oxo-5H-1, 3,4-thiadiazolo[3,2-a]pyrimidine and 6-bromo-2-(4-bromophenylazo)-7-methyl-5-oxo-5H-1, 3,4-thiadiazolo[3,2-a]pyrimidine .

Biochemical Pathways

Given its structural similarity to purine bases, it may interfere with purine metabolism or signaling pathways that involve purine receptors .

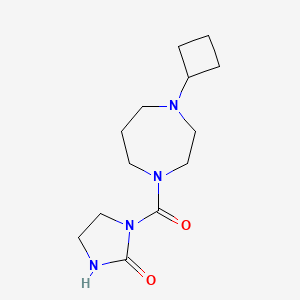

Result of Action

Some thiazolo[3,2-a]pyrimidines have been found to exhibit a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, Bcl-2 family proteins inhibitory, glutamate receptor antagonistic and 5-HT2a receptor antagonistic activities . It is possible that this compound may have similar effects.

特性

IUPAC Name |

6-bromo-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrN3O4S/c1-8-13(15(23)21-4-5-26-17(21)19-8)20-14(22)11-7-9-6-10(18)2-3-12(9)25-16(11)24/h2-7H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEUTXSGJCYSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2475681.png)

![(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2475683.png)

![6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2475685.png)

![Methyl[1-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2475688.png)

![2,3-difluoro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B2475693.png)

![2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2475697.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2475698.png)